molecular formula C14H21N3O B3036438 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-34-5

2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B3036438
CAS No.: 343374-34-5
M. Wt: 247.34 g/mol
InChI Key: QXARHUNJPVNGJJ-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a morpholine ring and a pyrimidine ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key cellular pathways, leading to effects such as reduced cell proliferation or altered metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific combination of a morpholine ring, a pyrimidine ring, and a cyclopentane ring. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

2,6-dimethyl-4-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-9-7-17(8-10(2)18-9)14-15-11(3)12-5-4-6-13(12)16-14/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXARHUNJPVNGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C3CCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 3
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2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 4
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 6
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2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

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